4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide
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Overview
Description
4-AMINO-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps. One common method includes the reaction of an appropriate amine with an isocyanate to form a carbamate intermediate. This intermediate is then cyclized with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-AMINO-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-AMINO-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.
Carbamate Derivatives: Compounds with similar carbamate groups but different ring systems.
Uniqueness
4-AMINO-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N4O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-amino-2-oxido-N-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C12H14N4O3/c1-7(2)8-3-5-9(6-4-8)14-12(17)10-11(13)15-19-16(10)18/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
InChI Key |
FVHDRWUIHNAUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=[N+](ON=C2N)[O-] |
Origin of Product |
United States |
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